2-amino-N-benzyl-3-phenylpropanamide
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Overview
Description
2-amino-N-benzyl-3-phenylpropanamide is an organic compound with the molecular formula C16H18N2O. It is a derivative of propanamide, featuring an amino group, a benzyl group, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-benzyl-3-phenylpropanamide typically involves the reaction of benzylamine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the acyl chloride, forming the amide bond. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-benzyl-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
2-amino-N-benzyl-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-amino-N-benzyl-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-methyl-3-phenylpropanamide
- 2-amino-N-ethyl-3-phenylpropanamide
- 2-amino-3-phenylpropanamide
Uniqueness
2-amino-N-benzyl-3-phenylpropanamide is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H18N2O |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-amino-N-benzyl-3-phenylpropanamide |
InChI |
InChI=1S/C16H18N2O/c17-15(11-13-7-3-1-4-8-13)16(19)18-12-14-9-5-2-6-10-14/h1-10,15H,11-12,17H2,(H,18,19) |
InChI Key |
JGZOEQPCTDHQRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=C2)N |
Origin of Product |
United States |
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